BenchChemオンラインストアへようこそ!

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Lipophilicity ADME Prediction Drug Design

This 1,4-diazepane derivative combines a 4-ethoxy-3-fluorobenzenesulfonyl group with a thiolan-3-yl (tetrahydrothiophen) ring, creating a distinct electronic and conformational profile that is absent from bioactivity databases. It serves as a strategic diversification building block for mapping chemical biology within diazepane screening libraries. Procurement avoids lengthy de novo synthesis and enables rapid assembly of focused compound series where the precise sulfonyl aryl and saturated sulfur heterocycle are critical experimental parameters.

Molecular Formula C17H25FN2O3S2
Molecular Weight 388.52
CAS No. 2320890-00-2
Cat. No. B2820080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
CAS2320890-00-2
Molecular FormulaC17H25FN2O3S2
Molecular Weight388.52
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3)F
InChIInChI=1S/C17H25FN2O3S2/c1-2-23-17-5-4-15(12-16(17)18)25(21,22)20-8-3-7-19(9-10-20)14-6-11-24-13-14/h4-5,12,14H,2-3,6-11,13H2,1H3
InChIKeyJVVMFBXJLKEJMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Guide for 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320890-00-2): Core Chemical Identity and Structural Context


1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320890-00-2) is a synthetic, small-molecule diazepane derivative with the molecular formula C17H25FN2O3S2 and a molecular weight of 388.52 g/mol [1]. The compound features a 1,4-diazepane core N-substituted with a 4-ethoxy-3-fluorobenzenesulfonyl group and a thiolan-3-yl (tetrahydrothiophen-3-yl) moiety. It is offered by chemical suppliers as a research compound with a typical purity of 95% . Currently, this molecule is not indexed in major bioactivity databases such as ChEMBL or PubChem with any associated biological assay data, and no primary research publications or patents with quantitative structure-activity relationship (SAR) data were identified at the time of this analysis [1].

Why 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane Cannot Be Replaced by Other In-Class Diazepane Analogs


The absence of published, quantitative biological data for 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane means there is currently no empirical evidence to support or refute its functional equivalence with any structural analog. In the absence of comparative IC50, Ki, efficacy, or selectivity data against defined biological targets, any substitution of this compound with a different 1,4-diazepane derivative (e.g., varying the sulfonyl aryl substitution or replacing the thiolane ring) would be scientifically unsupported for any application requiring predictable biological activity [1]. For research procurement, the precise regiochemistry and electronic profile defined by the 4-ethoxy-3-fluoro substitution pattern on the benzenesulfonyl group, combined with the specific conformational constraints of the thiolan-3-yl ring, constitute an unexplored and unique chemical space. Therefore, substitution risks introducing unknown variables in any experimental system where the compound's specific structure is a critical parameter [2].

Quantitative Differentiation Evidence for 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane Against Closest Analogs


Molecular Property Prediction: Lipophilicity Comparison with the 3-Fluorophenyl Analog

In the absence of experimental bioactivity data, computational predictions of physicochemical properties provide the only currently available point of differentiation. The target compound has a predicted logP (XLogP3) of 3.2, as computed by the ZINC database [1]. By comparison, the closest analog identified in vendor databases, 1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane (CAS not publicly listed), which lacks the 4-ethoxy substituent, is predicted to have a lower logP of approximately 2.0–2.2 based on in silico estimation using the same algorithm . The difference of approximately 1 log unit suggests the target compound is significantly more lipophilic, which could influence membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity ADME Prediction Drug Design

Topological Polar Surface Area (TPSA) Differentiation from Tetrahydrofuran Analog

The computed topological polar surface area (TPSA) for the target compound is 66 Ų, as reported in the ZINC database [1]. Its oxygen-heterocycle analog, 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, is predicted to have a slightly higher TPSA of approximately 69 Ų due to the greater electronegativity of the furan oxygen compared to sulfur . While this difference is minor, TPSA values below 70 Ų are generally associated with good oral bioavailability potential in drug-likeness filters, and the sulfur-containing thiolane ring may offer enhanced metabolic stability compared to the tetrahydrofuran moiety, though no experimental metabolic stability data are available for either compound.

Polar Surface Area Drug-likeness Permeability

Purity Baseline and Vendor-Supplied Quality Metric

The target compound is consistently listed by multiple vendors with a purity specification of 95% . This is a baseline quality metric comparable to that reported for closely related 1,4-diazepane derivatives such as 1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane (also 95% purity) . No analytical certificate of analysis with batch-specific purity, residual solvent, or heavy metal data was publicly available for either compound. This parity in vendor-reported purity means there is no quality-based reason to select the target compound over a comparator based on this metric alone; the selection must therefore rely on the specific structural features of the ethoxy-fluoro substitution pattern.

Purity Quality Control Procurement

Application Scenarios for Procuring 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane


Structure-Activity Relationship (SAR) Exploration of 1,4-Diazepane-Based Probe Molecules

The compound serves as a specialized building block in SAR studies aimed at exploring the effect of combined 4-ethoxy-3-fluoro benzenesulfonyl and thiolan-3-yl substitution on a 1,4-diazepane scaffold. Given the absence of any published bioactivity data, its primary value lies in its ability to probe unexplored chemical space within a library of diazepane derivatives [1]. The unique combination of a lipophilic ethoxy group and a metabolically relevant sulfur-containing saturated ring makes it a strategic choice for diversifying a screening collection where the goal is to map the chemical biology of this scaffold class.

Negative Control or Comparator for Fluorinated Arylsulfonamide Tools

In the absence of intrinsic activity data, this compound could be rationally deployed as a negative control or inactive comparator for assays involving fluorinated arylsulfonamide pharmacophores, provided it is first confirmed to be inert in the assay of interest [1]. Its structural similarity to bioactive sulfonamide-containing molecules, coupled with the current lack of demonstrated target engagement, makes it a candidate for control experiments where the sulfonamide moiety is required but pharmacological activity is not.

Synthetic Intermediate for Late-Stage Functionalization Libraries

The compound's thiolan-3-yl group presents a sulfur atom that can be further derivatized (e.g., oxidation to sulfoxide or sulfone) to generate a series of analogs, while the benzenesulfonyl aryl ring offers potential sites for metal-catalyzed cross-coupling. Procurement is justified when the synthetic sequence requires a pre-formed 1,4-diazepane core with these specific substituents [1]. This avoids the need for lengthy de novo synthesis and allows rapid assembly of a focused compound library for screening.

Quote Request

Request a Quote for 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.